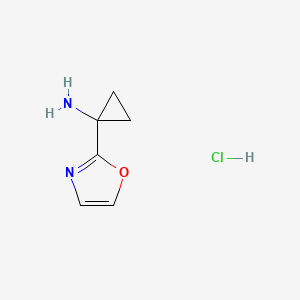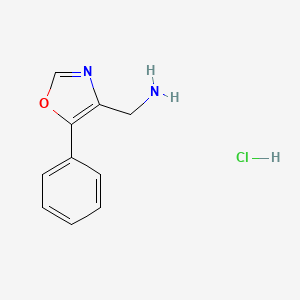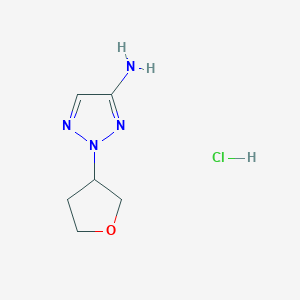
1-(Oxazol-2-YL)cyclopropan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxazol-2-YL)cyclopropan-1-amine HCl is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl is not yet fully understood. However, it is believed to act on certain receptors in the brain, including the serotonin and dopamine receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxazol-2-YL)cyclopropan-1-amine HCl can have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain and the inhibition of certain enzymes involved in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Oxazol-2-YL)cyclopropan-1-amine HCl in lab experiments is its potential to act as a versatile ligand in the synthesis of metal complexes. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in various experimental settings.
Zukünftige Richtungen
There are several future directions that can be explored with regards to 1-(Oxazol-2-YL)cyclopropan-1-amine HCl. These include further investigation of its potential as a therapeutic agent in the treatment of various diseases, the development of new metal complexes that can be used as catalysts in organic reactions, and the elucidation of its mechanism of action through further research.
Conclusion:
In conclusion, 1-(Oxazol-2-YL)cyclopropan-1-amine HCl is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Synthesemethoden
1-(Oxazol-2-YL)cyclopropan-1-amine HCl can be synthesized through a multistep process that involves the reaction of 2-aminooxazole with cyclopropanecarboxylic acid followed by the reduction of the resulting product with sodium borohydride. The final step involves the addition of hydrochloric acid to the product to obtain the HCl salt.
Wissenschaftliche Forschungsanwendungen
1-(Oxazol-2-YL)cyclopropan-1-amine HCl has shown potential in various scientific research applications. For instance, it has been used as a ligand in the synthesis of metal complexes that can be used as catalysts in organic reactions. Additionally, it has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-6(1-2-6)5-8-3-4-9-5;/h3-4H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGHBXDZBIMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)

![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)



![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)

